1,4-Benzodioxan-6-carboxaldehyde
1,4-Benzodioxan-6-carboxaldehyde
2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a heteroarenecarbaldehyde in which a formyl group is located at position 6 of 2,3-dihydro-1,4-benzodioxine. It is a heteroarenecarbaldehyde and a benzodioxine.
Brand Name:
Vulcanchem
CAS No.:
29668-44-8
VCID:
VC20803538
InChI:
InChI=1S/C9H8O3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5-6H,3-4H2
SMILES:
C1COC2=C(O1)C=CC(=C2)C=O
Molecular Formula:
C9H8O3
Molecular Weight:
164.16 g/mol
1,4-Benzodioxan-6-carboxaldehyde
CAS No.: 29668-44-8
Cat. No.: VC20803538
Molecular Formula: C9H8O3
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a heteroarenecarbaldehyde in which a formyl group is located at position 6 of 2,3-dihydro-1,4-benzodioxine. It is a heteroarenecarbaldehyde and a benzodioxine. |
|---|---|
| CAS No. | 29668-44-8 |
| Molecular Formula | C9H8O3 |
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde |
| Standard InChI | InChI=1S/C9H8O3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5-6H,3-4H2 |
| Standard InChI Key | CWKXDPPQCVWXAG-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)C=O |
| Canonical SMILES | C1C2=C(C=CC(=C2)C=O)OCO1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator